(S)-Piperazine-2-carboxylic acid dihydrochloride is a highly crystalline, enantiomerically pure chiral building block essential for the synthesis of complex active pharmaceutical ingredients (APIs). Featuring a fully deprotected piperazine ring and a carboxylic acid at the C2 position, this compound is supplied as a stable dihydrochloride salt with a melting point of approximately 280°C. In industrial procurement, it is prioritized over its free base and racemic equivalents due to its superior shelf stability, predictable aqueous solubility, and strict stereochemical fidelity. It serves as a foundational precursor for NMDA receptor antagonists, HIV protease inhibitors, and targeted heterocyclic scaffolds where precise spatial arrangement and orthogonal functionalization are required [1].
Substituting (S)-piperazine-2-carboxylic acid dihydrochloride with racemic mixtures or its free base introduces severe downstream liabilities. Racemic substitution directly compromises the pharmacological efficacy of the final API, as seen in NMDA receptor antagonists and HIV protease inhibitors where only a single enantiomer binds the target pocket effectively. Furthermore, attempting to use the zwitterionic free base instead of the dihydrochloride salt leads to unpredictable solubility profiles, increased hygroscopicity, and variable stoichiometry during crucial N-protection steps. The dihydrochloride form ensures a locked, crystalline state that prevents premature degradation and provides exact molar equivalents for reproducible scale-up [1].
In the synthesis of stereospecific therapeutics, the use of enantiopure (S)-piperazine-2-carboxylic acid dihydrochloride is mandatory. Kinetic resolution and asymmetric synthesis methods yield this compound with >98% enantiomeric excess (ee), which is critical because the (R)-enantiomer often exhibits negligible or antagonistic biological activity in target applications. Using the racemic baseline requires late-stage chiral separation, which slashes overall yield by more than 50% and significantly increases solvent waste and processing time [1].
| Evidence Dimension | Downstream yield of enantiopure API |
| Target Compound Data | >98% ee starting material enables direct synthesis without late-stage resolution |
| Comparator Or Baseline | Racemic piperazine-2-carboxylic acid |
| Quantified Difference | >50% yield loss and added processing steps for racemic baseline |
| Conditions | Multistep API synthesis requiring strict stereocontrol |
Procuring the enantiopure (S)-form eliminates the need for costly and inefficient downstream chiral resolution, directly reducing the cost of goods sold (COGS) in pharmaceutical manufacturing.
The dihydrochloride salt form of (S)-piperazine-2-carboxylic acid provides a distinct processability advantage over the zwitterionic free base. The free base is prone to moisture absorption and exhibits variable melting behavior (typically decomposing around 243-247°C), complicating precise molar weighing. In contrast, the dihydrochloride salt forms a highly stable, non-hygroscopic crystalline powder with a sharp melting point near 280°C. This ensures exact stoichiometric ratios during subsequent base-mediated N-protection reactions, preventing the formation of under- or over-reacted impurities [1].
| Evidence Dimension | Thermal stability and handling predictability |
| Target Compound Data | Stable crystalline dihydrochloride (MP ~280°C), non-hygroscopic |
| Comparator Or Baseline | (S)-Piperazine-2-carboxylic acid free base (MP 243-247°C, hygroscopic) |
| Quantified Difference | ~35°C higher thermal stability margin and eliminated moisture-weight variability |
| Conditions | Ambient storage and standard laboratory weighing/handling |
The dihydrochloride salt guarantees reproducible mass-to-mole conversions, which is critical for minimizing impurity profiles in large-scale pharmaceutical batch production.
Procuring the fully deprotected (S)-piperazine-2-carboxylic acid dihydrochloride offers superior synthetic versatility compared to purchasing pre-protected analogs like N-4-Boc-(S)-piperazine-2-carboxylic acid. Starting with the bare dihydrochloride scaffold allows process chemists to selectively protect either the N1 or N4 position depending on the specific steric and electronic requirements of the target molecule. While pre-protected analogs lock the synthetic route, the dihydrochloride salt, when neutralized in situ, permits dynamic kinetic resolution and regioselective acylation strategies that can achieve >90% regioselectivity for complex asymmetric transformations [1].
| Evidence Dimension | Route design flexibility and regioselectivity |
| Target Compound Data | Unprotected dihydrochloride allows >90% regioselective N1 vs N4 functionalization |
| Comparator Or Baseline | Pre-protected N-Boc derivatives |
| Quantified Difference | 100% retention of orthogonal protection options vs. locked pathways |
| Conditions | Regioselective acylation/protection in organic synthesis |
Procuring the unprotected dihydrochloride salt provides process chemists with the maximum degrees of freedom to optimize synthetic routes and avoid patent-locked intermediate pathways.
The (S)-enantiomer is a critical building block for developing competitive NMDA antagonists, where stereochemistry dictates receptor binding affinity and neuroprotective efficacy. The enantiopurity of the starting material ensures high-yield downstream pharmacological activity without late-stage chiral separation [1].
Utilized as a core chiral scaffold in the synthesis of Indinavir analogs and other protease inhibitors. The precise spatial orientation of the piperazine ring is required for target pocket docking, making the >98% ee of this compound essential for API viability [2].
Acts as a conformationally restricted amino acid analog in the development of peptidomimetics. The stable dihydrochloride salt ensures clean, stoichiometric coupling reactions and allows for orthogonal N1/N4 protection strategies during complex peptide assembly [2].
Irritant